1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone
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Overview
Description
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone can be synthesized through a multi-component reaction involving aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil in an ionic liquid medium such as [bmim]BF4. This method offers advantages such as high yields, environmentally benign procedures, and ease of recovery and reuse of the reaction media . Another approach involves the use of metal-organic frameworks (MOFs) as catalysts, which can enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-component reactions in batch reactors. The use of ionic liquids and MOFs as catalysts can be scaled up to industrial levels, providing a sustainable and efficient method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone involves its interaction with various molecular targets and pathways. For example, as a fluorescent probe, it selectively responds to peroxynitrite (ONOO−) through a ratiometric fluorescent signal, allowing for the detection and monitoring of ROS in biological systems . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[g]quinoline: A closely related compound with similar structural features but different reactivity and applications.
1,2,3,4-Tetrahydrobenzo[g]quinoline: Another related compound that shares the quinoline core but differs in its hydrogenation state and chemical properties.
Benzothiazole derivatives: These compounds have similar heterocyclic structures and are known for their biological activities, including anti-tubercular properties.
Uniqueness
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone is unique due to its specific arrangement of nitrogen and oxygen atoms within the quinoline core, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for ROS detection sets it apart from other similar compounds.
Properties
CAS No. |
87863-50-1 |
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Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
5-hydroxy-2H-benzo[g]quinoline-3,4,10-trione |
InChI |
InChI=1S/C13H7NO4/c15-8-5-14-10-9(13(8)18)11(16)6-3-1-2-4-7(6)12(10)17/h1-4,16H,5H2 |
InChI Key |
VAJFKOFDAYWALE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)C2=C(C3=CC=CC=C3C(=O)C2=N1)O |
Origin of Product |
United States |
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